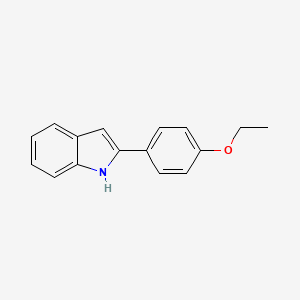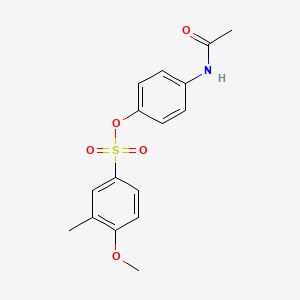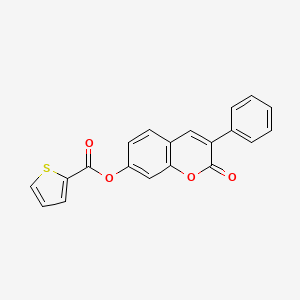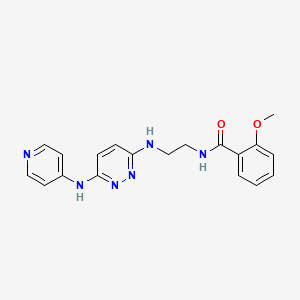![molecular formula C14H7Cl2F3N2O3 B2418226 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide CAS No. 140472-86-2](/img/structure/B2418226.png)
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is an aromatic compound that features a nitro group, two chlorine atoms, and a trifluoromethyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the trifluoromethyl group. The final step involves the chlorination of the aromatic ring to introduce the chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or nitro groups.
Reduction Reactions: The primary product is the corresponding amine derivative.
Oxidation Reactions: Products include various oxidized forms of the aromatic ring.
Applications De Recherche Scientifique
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes. The chlorine atoms contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide: Lacks the nitro group, resulting in different chemical properties and reactivity.
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-aminobenzamide: The nitro group is reduced to an amine, altering its biological activity and chemical behavior.
Uniqueness
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it particularly interesting for research in medicinal chemistry and agrochemicals.
Propriétés
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2O3/c15-10-4-2-8(21(23)24)6-9(10)13(22)20-12-5-7(14(17,18)19)1-3-11(12)16/h1-6H,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGBNTUFWNAMRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2418143.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide](/img/structure/B2418150.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)

![1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2418157.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)
![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)


![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)
